molecular formula C18H14N2O4 B7855393 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide

3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide

Cat. No. B7855393
M. Wt: 322.3 g/mol
InChI Key: SYNDQCRDGGCQRZ-UHFFFAOYSA-N
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Description

This compound, also known as Dynamin Inhibitor I or Dynasore , is a cell-permeable semicarbazone compound . It inhibits the GTPase activity of dynamin1/2 (IC50 15 µM) and Drp1, while exhibiting no significant effect against two other small GTPases, MxA and Cdc42 .


Molecular Structure Analysis

The empirical formula of this compound is C₁₈H₁₄N₂O₄ . The molecular weight is 322.32 .


Physical And Chemical Properties Analysis

This compound is a pale yellow solid . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

Psychotropic Activity

A significant area of application for derivatives of phosphorylated carboxylic acids, such as 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide, is in the development of psychotropic drugs. Notably, these compounds have shown promise in the enhancement of memory and learning, displaying neuroprotective properties, correcting behavioral disorders, and exhibiting antidepressant properties. These effects are attributed to the ability of these compounds to influence various neurotransmitter systems and receptor functions, thereby impacting mental health and cognitive functions (Semina et al., 2016).

Antioxidant, Microbiological, and Cytotoxic Activity

The structure of carboxylic acids, such as 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide, plays a pivotal role in their bioactivity, particularly in their antioxidant, antimicrobial, and cytotoxic properties. These effects are heavily influenced by the number of hydroxyl groups and the presence of conjugated bonds within the molecule. These structural components are crucial in determining the effectiveness of these compounds in various biological processes (Godlewska-Żyłkiewicz et al., 2020).

Applications in Bioremediation

The potential of carboxylic acid derivatives in environmental applications, particularly in the bioremediation of organic pollutants, is noteworthy. These compounds, due to their specific structural attributes, can interact with various enzymes and redox mediators, enhancing the degradation efficiency of recalcitrant compounds present in industrial effluents. This application is crucial for addressing environmental pollution and promoting the remediation of contaminated sites (Husain & Husain, 2007).

Biocatalyst Inhibition

In the realm of biotechnology, carboxylic acids like 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide are known to influence biocatalyst processes. They can inhibit microbial strains at concentrations below the desired yield and titer, impacting the production of various biorenewable fuels and chemicals. Understanding these inhibitory mechanisms is essential for developing robust microbial strains for industrial applications (Jarboe et al., 2013).

properties

IUPAC Name

N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDQCRDGGCQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide

CAS RN

304448-55-3
Record name 3-Hydroxy-2-naphthalenecarboxylic acid 2-[(3,4-dihydroxyphenyl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304448-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide
Reactant of Route 2
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3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide

Citations

For This Compound
35
Citations
G Preta, V Lotti, JG Cronin, IM Sheldon - The FASEB Journal, 2015 - ncbi.nlm.nih.gov
The virulence of many Gram-positive bacteria depends on cholesterol-dependent cytolysins (CDCs), which form pores in eukaryotic cell plasma membranes. Pyolysin (PLO) from …
Number of citations: 60 www.ncbi.nlm.nih.gov
G Preta, V Lotti, JG Cronin, IM Sheldon - core.ac.uk
The virulence of many Gram-positive bacteria depends on cholesterol-dependent cytolysins (CDCs), which form pores in eukaryotic cell plasma membranes. Pyolysin (PLO) from …
Number of citations: 2 core.ac.uk
S Maassen, HM Warner, P Grijpstra, G van den Bogaart - MethodsX, 2023 - Elsevier
Collagen remodelling is a vital process for embryonic development and homoeostatic maintenance of the adult body. Collagen remodelling is a complex process in fibroblasts, …
Number of citations: 8 www.sciencedirect.com
SS Alkafaas, SA Loutfy, T Diab, M Hessien - Medical Oncology, 2022 - Springer
Breast cancer cells abnormally express vasopressin (AVP) and its receptors. The effect of AVP is largely orchestrated through its downstream signaling and by receptor-mediated …
Number of citations: 5 link.springer.com
SS Al Kafaas, SA Loutfy, T Diab, M Hessien - 2022 - researchsquare.com
Purpose: Breast cancer cells abnormally express arginine vasopressin hormone (AVP) and its receptors. Clathrin-mediated endocytosis (CME) involves a machinery of intracellular …
Number of citations: 1 www.researchsquare.com
S Loutfy, T Diab, M Hessien - 2023 - researchsquare.com
Breast cancer cells abnormally express vasopressin (AVP) and its receptors. The effect of AVP is largely orchestrated through its downstream signaling and by receptor mediated …
Number of citations: 0 www.researchsquare.com
P Bourassa, HB Tudashki, G Pineyro, M Grandbois… - Molecular …, 2014 - ASPET
In this study, we used a combination of traditional signaling investigation approaches, bioluminescence resonance energy transfer (BRET) biosensors, and the label-free approach …
Number of citations: 9 molpharm.aspetjournals.org
E Rousselet, S Benjannet, E Marcinkiewicz… - Journal of Biological …, 2011 - ASBMB
Although the processing profile of the membrane-bound epidermal growth factor precursor (pro-EGF) is tissue-specific, it has not been investigated at the cellular level nor have the …
Number of citations: 37 www.jbc.org
SV Brownheim - 2011 - scholar.afit.edu
Nanomaterials, classified as materials within the 1-100 nanometer range, have seemingly endless applications. It is very important to the Air Force to increase the understanding of Cu-…
Number of citations: 3 scholar.afit.edu
YY Lee, HK Jeon, J Lee, JE Hong, IG Do… - Anticancer …, 2016 - ar.iiarjournals.org
Aim: We investigated the feasibility of dynamin 2 as a potential treatment target in cervical cancer cells. Materials and Methods: We performed tissue microarray for dynamin 2 …
Number of citations: 15 ar.iiarjournals.org

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